molecular formula C15H14N2 B3061650 4-((1H-Indol-3-yl)methyl)aniline CAS No. 134627-70-6

4-((1H-Indol-3-yl)methyl)aniline

Cat. No.: B3061650
CAS No.: 134627-70-6
M. Wt: 222.28 g/mol
InChI Key: KDXYOBVEKNURNB-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-ylmethyl)-phenylamine is an organic compound that features an indole moiety attached to a phenylamine group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-ylmethyl)-phenylamine typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

    Subsequent Functionalization: The indole derivative can then be further functionalized to introduce the phenylamine group. This can be achieved through various substitution reactions, such as the reaction of the indole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for 4-(1H-Indol-3-ylmethyl)-phenylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-ylmethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-rich π-electrons. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

4-(1H-Indol-3-ylmethyl)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Indol-3-ylmethyl)-phenylamine is unique due to its specific structural arrangement, which allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities

Properties

CAS No.

134627-70-6

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(1H-indol-3-ylmethyl)aniline

InChI

InChI=1S/C15H14N2/c16-13-7-5-11(6-8-13)9-12-10-17-15-4-2-1-3-14(12)15/h1-8,10,17H,9,16H2

InChI Key

KDXYOBVEKNURNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=CC=C(C=C3)N

Origin of Product

United States

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